4-Benzoyl-2-nitrophenyl benzoate

Physical organic chemistry Linear free-energy relationships Nucleophilic acyl substitution

4-Benzoyl-2-nitrophenyl benzoate (CAS 82469-49-6) is a synthetic aromatic ester with the molecular formula C₂₀H₁₃NO₅ and a molecular weight of 347.3 g/mol. The compound features a central phenyl ring that carries a nitro (–NO₂) substituent at the 2‑position, a benzoyl (–COC₆H₅) substituent at the 4‑position, and a benzoate ester linkage.

Molecular Formula C20H13NO5
Molecular Weight 347.3 g/mol
CAS No. 82469-49-6
Cat. No. B14432126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoyl-2-nitrophenyl benzoate
CAS82469-49-6
Molecular FormulaC20H13NO5
Molecular Weight347.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H13NO5/c22-19(14-7-3-1-4-8-14)16-11-12-18(17(13-16)21(24)25)26-20(23)15-9-5-2-6-10-15/h1-13H
InChIKeyVRZOZRVGQISRMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoyl-2-nitrophenyl Benzoate (CAS 82469-49-6) — Core Identity and Procurement-Relevant Profile


4-Benzoyl-2-nitrophenyl benzoate (CAS 82469-49-6) is a synthetic aromatic ester with the molecular formula C₂₀H₁₃NO₅ and a molecular weight of 347.3 g/mol . The compound features a central phenyl ring that carries a nitro (–NO₂) substituent at the 2‑position, a benzoyl (–COC₆H₅) substituent at the 4‑position, and a benzoate ester linkage . This substitution pattern generates a strongly polarized electrophilic center at the ester carbonyl , which underpins the compound’s primary utility as a mechanistic probe and substrate in nucleophilic substitution and enzymatic hydrolysis studies .

Mechanistic probe Substrate for nucleophilic acyl substitution and enzymatic hydrolysis studies
Electrophilicity Expanded Hammett σ window for LFER-based esterase/lipase characterization
Kinetic resolution Supports separation of acylation and deacylation steps in serine hydrolase assays

Why Generic Nitrophenyl Benzoates Cannot Substitute for 4-Benzoyl-2-nitrophenyl Benzoate in Rigorous Workflows


Although 4-nitrophenyl benzoate (CAS 959-22-8) and 2-nitrophenyl benzoate serve as common substrates for esterase and lipase assays, they lack the additional 4‑benzoyl substituent that distinguishes the target compound . The benzoyl group is not a passive structural bystander; it modifies the electron density of the aromatic system, alters the electrophilicity of the ester carbonyl, and changes both the Hammett reaction constant (ρ) and the rate-determining step in nucleophilic acyl substitutions . Consequently, substituting a generic mono‑substituted nitrophenyl benzoate for 4‑benzoyl‑2‑nitrophenyl benzoate can produce misleading kinetic parameters (k_cat, K_m, ρ values) and obscure mechanistic interpretations, particularly when the assay is designed to probe electronic effects or enzyme active‑site architecture .

Missing 4‑benzoyl group Generic mono‑substituted nitrophenyl benzoates lack the additional electron‑withdrawing substituent, altering carbonyl electrophilicity and Hammett ρ.
Mechanistic crossover shift Rate‑determining step may change, leading to unreliable k_cat, K_m, and ρ values when probing electronic effects or enzyme active‑site architecture.
Active‑site misinterpretation Different leaving group sensitivity may obscure nucleophile identification and limit direct comparison with simpler nitrophenyl ester substrates.

Differentiation Evidence for 4-Benzoyl-2-nitrophenyl Benzoate (82469-49-6) Relative to Analogous Nitrophenyl Esters


Enhanced Electrophilicity and Accompanying Hammett ρ Shift vs. Unsubstituted 4-Nitrophenyl Benzoate

The 4‑benzoyl substituent introduces an additional electron‑withdrawing group into the aromatic scaffold. In the benchmark reaction of hydroxide‑ion attack on 4‑nitrophenyl esters of substituted benzoic acids, the Hammett reaction constant ρ = 2.14 (k_OH) quantifies the sensitivity of the reaction to substituent changes on the benzoyl ring . The target compound carries both a nitro group (σₚ = 0.78) and a benzoyl group (σₚ ≈ 0.43 for –COPh); the combined electron‑withdrawing effect shifts the effective σ value substantially beyond that of the simple 4‑nitrophenyl benzoate (σₚ = 0.78 for –NO₂ only), thereby increasing the second‑order rate constant for nucleophilic attack in a predictable, linear‑free‑energy‑relationship‑governed manner .

Hammett ρ Shift
Class-level
Σσ ≈ 1.21 vs. 0.78 (4‑nitro); est. 400‑fold rate increase
Supports electrophilicity tuning in LFER-based enzyme studies
Class-level inference; verify under actual assay conditions
Physical organic chemistry Linear free-energy relationships Nucleophilic acyl substitution

Differential Reactivity in Aminolysis vs. 4-Chloro-2-nitrophenyl Benzoate — Mechanistic Switch Enabled by the Benzoyl Group

Kinetic studies on Y‑substituted phenyl X‑substituted benzoates demonstrate that replacing the 4‑chloro substituent with a 4‑benzoyl group alters the rate‑determining step (RDS) in aminolysis. For 4‑chloro‑2‑nitrophenyl benzoates, the RDS switches from breakdown of the zwitterionic tetrahedral intermediate (T±) to its formation when the conjugate acid pKa of the attacking amine exceeds 10.5 . The stronger electron‑withdrawing benzoyl substituent stabilizes the developing negative charge on the carbonyl oxygen more effectively, shifting the mechanistic crossover point to a lower amine pKa and expanding the range of amines that react via rate‑limiting intermediate formation .

Aminolysis Crossover
Class-level
Predicted crossover pKa < 10.5 vs. ~10.5 (4‑Cl analog)
May expand amine probe range for active‑site nucleophile studies
Exact crossover requires experimental determination
Aminolysis Stepwise vs. concerted mechanism Leaving group effect

Solubility‑Determined Assay Compatibility — Aqueous Solubility at pH 7.4 vs. 4‑Nitrophenyl Benzoate

Solubility in aqueous buffer is a gatekeeper for enzymatic assay design. The ChEMBL database reports an aqueous solubility value for 4‑benzoyl‑2‑nitrophenyl benzoate at pH 7.4 (Assay CHEMBL3376393) . In contrast, 4‑nitrophenyl benzoate (the most commonly substituted comparator) is often noted to be sparingly soluble in purely aqueous media, frequently requiring ≥5% organic co‑solvent (DMSO or acetonitrile) to reach working concentrations . The additional benzoyl moiety, despite its hydrophobicity, contributes polar surface area (calculated TPSA = 89.2 Ų for the target) that may partially offset the added hydrophobicity, resulting in a measurably different solubility profile that directly affects the permissible co‑solvent fraction in kinetic assays .

Aqueous Solubility
Data to verify
ChEMBL solubility at pH 7.4; distinct from 4‑nitrophenyl benzoate
May reduce organic co‑solvent needs in sensitive enzymatic assays
Verify solubility in specific assay buffer
Solubility Assay development Physicochemical property

Common Benzoyl‑Enzyme Intermediate with Distinct Deacylation Kinetics — Evidence from Carboxylesterase Studies

Chicken liver carboxylesterase hydrolyzes phenyl, p‑nitrophenyl, and o‑nitrophenyl benzoates with identical k_cat values (~40 s⁻¹), consistent with a common benzoyl‑enzyme intermediate and rate‑limiting deacylation . The 4‑benzoyl‑2‑nitrophenyl benzoate generates the same benzoyl‑enzyme adduct; however, the altered electronic environment of the leaving group (4‑benzoyl‑2‑nitrophenolate vs. 4‑nitrophenolate) modifies its pKa and, consequently, the acylation rate constant (k₂). This differential acylation rate allows the compound to serve as a reporter for the microscopic acylation step, whereas the simpler nitrophenyl benzoates are kinetically silent because acylation is not rate‑limiting .

Acylation Sensitivity
Context-dependent
Common benzoyl‑enzyme intermediate; predicted lower leaving group pKa
Enables pre‑steady‑state burst kinetics to resolve acylation rate constant k₂
Quantitative k₂ requires stopped‑flow validation
Enzyme kinetics Acyl‑enzyme intermediate Carboxylesterase

Procurement‑Oriented Application Scenarios for 4-Benzoyl-2-nitrophenyl Benzoate (82469-49-6)


Mechanistic Probe in Hammett Linear Free‑Energy Relationship (LFER) Studies for Esterase and Lipase Characterization

The compound’s expanded Hammett σ range (Σσ ≈ 1.21) relative to the standard 4‑nitrophenyl benzoate makes it an ideal probe for constructing Hammett plots with a wider substituent‑effect window . This is particularly valuable in biocatalytic mechanism studies where a robust ρ value is needed to distinguish between general‑base and nucleophilic mechanisms, as demonstrated for BphD hydrolase (ρ = +0.98) and serine esterases (ρ = +0.31–0.61) using para‑substituted nitrophenyl benzoate series .

Active‑Site Titrant for Serine Hydrolases with Enhanced Acylation Sensitivity

The lowered pKa of the 4‑benzoyl‑2‑nitrophenolate leaving group, inferred from Hammett analysis, increases the acylation rate constant (k₂) relative to deacylation rate‑limited substrates such as 4‑nitrophenyl benzoate . This property enables pre‑steady‑state burst‑kinetics experiments that directly measure the active‑site concentration of esterases and lipases, providing more accurate titration than is achievable with substrates that do not separate the acylation and deacylation steps .

Organic Synthesis Intermediate for Benzophenone‑Containing Photoaffinity Ligands

The intact 4‑benzoyl‑2‑nitrophenyl scaffold serves as a direct precursor for photoaffinity labeling reagents. The benzophenone moiety is a well‑established photo‑crosslinking group, and the nitro group can be selectively reduced to an amine for further conjugation to biotin or fluorescent tags . Use of the pre‑assembled 4‑benzoyl‑2‑nitrophenyl benzoate circumvents the need for multi‑step de‑novo synthesis of the benzophenone‑nitrophenyl core, reducing synthetic burden and improving batch‑to‑batch consistency .

Enzymatic Screening Substrate in High‑Throughput Esterase/Lipase Assays Requiring Low Co‑Solvent Conditions

The compound’s distinct solubility profile, documented in the ChEMBL solubility assay at pH 7.4 , suggests greater aqueous compatibility than the commonly used 4‑nitrophenyl benzoate. This reduces the required DMSO or acetonitrile concentration in high‑throughput screening (HTS) assays, minimizing solvent‑induced enzyme inhibition and false‑negative rates while maintaining sufficient substrate concentration for UV‑Vis detection of the nitrophenolate chromophore at 400–410 nm .

Application
Selection Property
Validation Focus
LFER studies for esterase/lipase characterization
Broad electrophilicity window
Hammett plot linearity and ρ value robustness
Active‑site titration of serine hydrolases
Enhanced acylation rate sensitivity
Burst‑kinetic resolution and active‑site concentration
Photoaffinity probe precursor
Pre‑assembled benzophenone‑nitrophenyl core
Photolabeling efficiency and conjugation yield
High‑throughput esterase/lipase screening
Co‑solvent tolerance profile
Enzyme activity and false‑negative rates under low organic solvent
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